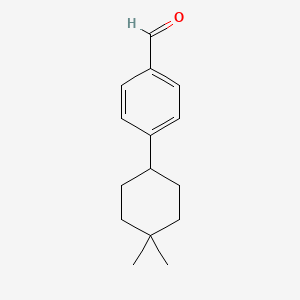

4-(4,4-Dimethylcyclohexyl)-benzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4,4-dimethylcyclohexyl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O/c1-15(2)9-7-14(8-10-15)13-5-3-12(11-16)4-6-13/h3-6,11,14H,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUYPOAKOPXWLQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1)C2=CC=C(C=C2)C=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 4,4 Dimethylcyclohexyl Benzaldehyde and Its Derivatives

Established Synthetic Routes for Substituted Benzaldehydes

Traditional methods for the synthesis of substituted benzaldehydes have long been the bedrock of organic synthesis, providing reliable and well-understood pathways to these crucial molecules.

Oxidation Reactions of Benzylic Precursors

The oxidation of benzylic precursors is a fundamental and widely practiced method for the preparation of benzaldehydes. This approach typically involves the conversion of a benzyl (B1604629) alcohol or a benzylic halide into the corresponding aldehyde.

The selective oxidation of benzylic alcohols to aldehydes requires careful selection of the oxidizing agent to prevent over-oxidation to the carboxylic acid. acs.org A variety of reagents have been developed for this purpose. For instance, cobalt single atoms supported on nitrogen-doped carbon (Co1/NC) have demonstrated high efficiency in the selective oxidation of benzyl alcohol to benzaldehyde (B42025), achieving high conversion and selectivity. rsc.org Another approach involves the use of pyridine (B92270) N-oxide in the presence of silver oxide, which can effectively oxidize benzylic halides to aromatic aldehydes under mild conditions. nih.gov The reaction mechanism is believed to involve the formation of an intermediate that undergoes elimination to yield the carbonyl group. nih.gov

The oxidation of benzylic C-H bonds in alkylarenes presents a direct route to benzaldehydes. nih.gov However, controlling the reaction to stop at the aldehyde stage can be challenging. For instance, the oxidation of electron-rich primary benzylic positions often leads to overoxidation to the corresponding aldehydes and subsequently to carboxylic acids. acs.org

| Oxidizing Agent/System | Precursor | Conditions | Advantages | Limitations |

| Co1/NC | Benzyl Alcohol | - | High selectivity and conversion rsc.org | Requires catalyst preparation rsc.org |

| Pyridine N-oxide/Ag2O | Benzylic Halide | Mild, room temperature nih.gov | Good for both electron-donating and withdrawing substituents nih.gov | Requires stoichiometric silver oxide nih.gov |

| Nitric Acid/Sodium Nitrite | Benzyl Alcohol | 90°C youtube.com | Utilizes common and inexpensive reagents youtube.com | Formation of nitrous oxide as a byproduct youtube.com |

Formylation Reactions of Aromatic Systems (e.g., Gatterman-Koch Reaction)

Direct formylation of aromatic rings is a powerful strategy for introducing an aldehyde group. The Gatterman-Koch reaction is a classic example, involving the reaction of an aromatic compound with carbon monoxide and hydrogen chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. wikipedia.orgvaia.comnumberanalytics.com This reaction generates a reactive formyl cation that acts as the key electrophile, attacking the electron-rich aromatic ring. vaia.com

The Gatterman-Koch reaction is particularly effective for the formylation of alkylbenzenes. numberanalytics.com However, it is not suitable for phenol (B47542) and phenol ether substrates. wikipedia.orgbyjus.com For less reactive substrates, the presence of a co-catalyst like copper(I) chloride is often necessary. wikipedia.org A variation of this method, the Gattermann reaction, uses hydrogen cyanide instead of carbon monoxide. wikipedia.org Due to the high toxicity of hydrogen cyanide, a safer modification employs zinc cyanide, which reacts with HCl in situ to generate the necessary HCN and the Lewis acid catalyst. wikipedia.org

| Reaction | Reagents | Catalyst | Substrate Scope | Key Intermediate |

| Gatterman-Koch | CO, HCl wikipedia.orgvaia.com | AlCl3 (often with CuCl) wikipedia.org | Alkylbenzenes, electron-rich arenes numberanalytics.com | Formyl cation ([HCO]+) vaia.com |

| Gattermann | HCN, HCl wikipedia.org | AlCl3 wikipedia.org | Aromatic compounds wikipedia.org | - |

| Gattermann (Zn(CN)2 modification) | Zn(CN)2, HCl wikipedia.org | Zn(Cl)2 (formed in situ) wikipedia.org | Mesitylene, other arenes wikipedia.org | - |

Functional Group Interconversion Strategies

Functional group interconversion provides versatile pathways to benzaldehydes from other functional groups. fiveable.meub.edu These transformations are a cornerstone of organic synthesis, allowing for the strategic manipulation of molecules. fiveable.me

One common strategy is the reduction of carboxylic acid derivatives. For example, acyl chlorides can be reduced to aldehydes using the Rosenmund reduction, which employs a palladium on barium sulfate (B86663) catalyst. fiveable.me Similarly, the reduction of nitriles to aldehydes can be achieved using reagents like diisobutylaluminium hydride (DIBAL-H). vanderbilt.edu

Another approach involves the transformation of other carbonyl-containing compounds. For instance, the Sommelet reaction converts benzyl halides to aldehydes via the formation of a hexaminium salt followed by hydrolysis. google.com This method has been applied to the synthesis of substituted benzaldehydes like 3,4-dimethoxybenzaldehyde. google.com Additionally, a method for the catalytic debromomethoxylation of dibromomethylarenes using benzaldehyde dimethyl acetal (B89532) and a zinc chloride catalyst has been developed for synthesizing functionally substituted benzaldehydes. kpfu.ru

Advanced and Catalytic Synthetic Strategies

The quest for more efficient and sustainable synthetic methods has led to the development of advanced catalytic strategies for the synthesis of substituted benzaldehydes.

Transition Metal-Catalyzed Carbon-Carbon Bond Formations

Transition metal catalysis has revolutionized organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. rug.nl These methods often operate under milder conditions and with greater functional group tolerance than traditional approaches. rug.nl

A notable example is a two-step, one-pot procedure for synthesizing functionalized benzaldehydes. rug.nlacs.org This method involves the reduction of a Weinreb amide to form a stable aluminum hemiaminal intermediate, which then undergoes a palladium-catalyzed cross-coupling reaction with an organometallic reagent. rug.nlacs.org This strategy protects the reactive aldehyde functionality during the coupling process. rug.nlacs.org

C-H Activation and Direct Functionalization

The direct functionalization of C-H bonds has emerged as a powerful and atom-economical approach for constructing complex molecules. acs.orgacs.org This strategy avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences. nih.gov Transition metal catalysts, particularly those based on palladium and rhodium, have been instrumental in advancing this field. acs.org

Directed C-H functionalization, where a directing group on the substrate guides the catalyst to a specific C-H bond, allows for high regioselectivity. acs.orgsnnu.edu.cn This approach typically leads to ortho-functionalization of benzene (B151609) rings. acs.org However, recent advances have enabled meta- and even para-selective C-H functionalization. acs.org The development of removable or transient directing groups further enhances the synthetic utility of this methodology. snnu.edu.cnacs.org

The application of C-H activation in the synthesis of complex molecules is a rapidly growing area of research. youtube.com While challenges in reactivity and selectivity remain, the continuous development of new catalysts and reaction conditions is expanding the scope and applicability of this powerful synthetic tool. youtube.combeilstein-journals.org

Cross-Coupling Reactions Involving Aldehyde Precursors or Derivatives

The synthesis of 4-(4,4-dimethylcyclohexyl)-benzaldehyde can be efficiently achieved through various cross-coupling methodologies. These reactions are fundamental in modern organic synthesis for creating carbon-carbon bonds. A common strategy involves coupling a suitable organometallic reagent representing the 4,4-dimethylcyclohexyl moiety with an aryl halide or pseudohalide that already contains the benzaldehyde group or a masked equivalent.

One prominent approach is a one-pot, two-step procedure that begins with a precursor like a Weinreb amide, such as N-methoxy-N-methyl-4-bromobenzamide. acs.org This precursor is first reduced in situ using a hydride source like diisobutylaluminum hydride (DIBAL-H) to form a stable tetrahedral aluminum hemiaminal intermediate. This intermediate effectively protects the latent aldehyde functionality, preventing it from reacting with the strong nucleophilic organometallic reagents used in the subsequent step. acs.orgrug.nl The cross-coupling is then performed by adding an organometallic reagent, such as (4,4-dimethylcyclohexyl)lithium, in the presence of a palladium catalyst. This method allows for the use of highly reactive organometallic partners that would otherwise be incompatible with the aldehyde group. acs.org

The Mizoroki-Heck reaction offers another pathway. acs.org While the classic Heck reaction couples aryl halides with alkenes, variations can be adapted for aldehyde synthesis. acs.orgnih.gov For instance, a tandem Wittig-Heck reaction could be envisioned where an ylide is generated from a phosphonium (B103445) salt and reacted with an aldehyde to form an alkene in situ, which is then coupled with an aryl halide. rsc.org More directly, the reductive Heck reaction intercepts the alkylpalladium(II) intermediate with a hydride source to form a C-H bond, a strategy that can be applied to create alkyl-substituted arenes from aryl halides and alkenes. nih.gov

The Sonogashira coupling, which typically joins terminal alkynes with aryl halides, can also be adapted. wikipedia.orglibretexts.org The acyl Sonogashira reaction uses an acyl chloride instead of an aryl halide, coupling it with a terminal alkyne to produce an alkynyl ketone. mdpi.com A subsequent reduction of the alkyne and ketone functionalities could lead to the desired structure. A more direct route involves the standard Sonogashira coupling of 4-bromobenzaldehyde (B125591) with a terminal alkyne, followed by hydrogenation of the resulting product. organic-chemistry.org

Table 1: Comparison of Cross-Coupling Strategies for Aryl Aldehyde Synthesis

| Coupling Reaction | Typical Coupling Partners | Key Features & Considerations | Reference |

|---|---|---|---|

| Suzuki Coupling | Aryl Boronic Acid + Aryl Halide | Tolerant of many functional groups, but the aldehyde may require protection or careful condition selection. | dicp.ac.cn |

| Heck Reaction (Reductive) | Aryl Halide + Alkene | Forms a C(sp²)–C(sp³) bond by intercepting the reaction intermediate with a hydride source. Avoids β-hydride elimination. | nih.gov |

| Sonogashira Coupling | Aryl Halide + Terminal Alkyne | Forms an arylalkyne which requires subsequent hydrogenation to yield the alkyl-substituted arene. | wikipedia.orglibretexts.org |

| One-Pot Reduction/Coupling | Weinreb Amide + Organolithium Reagent | Uses an in situ generated hemiaminal as a protected aldehyde, allowing for the use of highly reactive nucleophiles. | acs.orgrug.nlacs.org |

Organocatalytic Approaches in Aldehyde Synthesis

Organocatalysis, which utilizes small organic molecules to catalyze reactions, presents a metal-free alternative for synthesizing aromatic aldehydes. acs.org These methods are often considered "greener" and can avoid issues of metal contamination in the final product. nih.gov

A conceptually novel strategy involves the organocatalytic formylation of boronic acids. dicp.ac.cn In this approach, a precursor such as 4-(4,4-dimethylcyclohexyl)phenylboronic acid could be reacted with glyoxylic acid, which serves as the formylating agent. The reaction is catalyzed by simple aniline (B41778) derivatives, such as tetrahydroquinoline, under mild, metal-free conditions. dicp.ac.cn This process is noteworthy for its operational simplicity and its generation of non-toxic byproducts like CO2 and boric acid. dicp.ac.cn

Another powerful organocatalytic method is the activation of C-H bonds. nih.gov While typically applied to positions activated by directing groups, developments in this field are expanding its scope. For instance, reactions involving the intermolecular hydride transfer between an aldehyde and a substrate can be catalyzed by secondary amines. nih.gov

Organocatalysis also plays a crucial role in synergistic catalytic systems. For example, the synthesis of aromatic aldehydes can be achieved from saturated cyclohexanecarbaldehyde precursors through a process that combines enamine organocatalysis, photoredox catalysis, and cobalt catalysis. nih.gov The organocatalyst, a secondary amine, first activates the aldehyde by forming an enamine, which is then engaged by the other catalytic cycles to achieve dehydrogenation. nih.gov Although this specific example builds the aromatic ring, the principle of using an organocatalyst to activate an aldehyde for further transformation is a key concept. nih.govnih.govrsc.org

Table 2: Selected Organocatalytic Methods for Aldehyde Synthesis

| Method | Substrate Type | Catalyst Example | Key Principle | Reference |

|---|---|---|---|---|

| Formylation of Boronic Acids | Aryl Boronic Acid | Tetrahydroquinoline | Reaction with glyoxylic acid as a formyl group source under metal-free conditions. | dicp.ac.cn |

| Enamine Catalysis | Saturated Aldehydes/Ketones | Proline-derived secondary amines | Formation of an enamine intermediate to facilitate reactions at the α- or β-position. | acs.orgnih.gov |

| Iminium Catalysis | α,β-Unsaturated Aldehydes | Chiral primary amines | Formation of an iminium ion to activate enones for nucleophilic attack. | acs.org |

| Tethering Catalysis | Allylic Amines | Formaldehyde (B43269) | Aldehyde acts as a temporary tether to facilitate intramolecular reactions like hydroaminations. | nih.govrsc.org |

Photochemical Synthesis and Photoinitiated Transformations

Photochemistry offers unique pathways for both the synthesis of this compound and for its subsequent use in photoinitiated reactions. These methods utilize light as a traceless reagent to enable transformations that can be difficult to achieve with traditional thermal chemistry. beilstein-journals.org

Beyond its synthesis, this compound, like other benzaldehyde derivatives, can act as a photoinitiator. beilstein-journals.org Upon absorption of UV light (e.g., at 285 nm), benzaldehyde can undergo dissociation via Norrish Type I cleavage to generate a benzoyl radical and a hydrogen radical. beilstein-journals.org These radicals can initiate various chemical transformations, including polymerizations. beilstein-journals.orgresearchgate.net Benzaldehyde derivatives have been shown to be effective organocatalysts for photochemical reactions, such as atom transfer radical addition (ATRA), sometimes proving more effective than traditional initiators like benzophenone. beilstein-journals.org The excited triplet state of benzaldehyde can also act as a photosensitizer, transferring its energy to other molecules or participating in hydrogen abstraction processes. researchgate.netresearchgate.net

Table 3: Examples of Photochemical Systems Involving Aromatic Aldehydes

| Process | Catalytic System | Role of Aldehyde | Key Transformation | Reference |

|---|---|---|---|---|

| β-Alkylation | Photoredox Catalyst (e.g., Ir complex) + Organocatalyst (Amine) | Substrate | Direct C-H functionalization at the β-position of a saturated aldehyde. | nih.gov |

| Aromatization | Photoredox Catalyst + Organocatalyst + Cobalt Catalyst | Product | Desaturation of a cyclohexanecarbaldehyde precursor to an aromatic aldehyde. | nih.gov |

| Acylation of Arenes | Photocatalyst (Phenanthraquinone) + Palladium Catalyst | Acyl Source | Aldehyde C-H bond is activated to form an acyl radical for cross-coupling. | acs.org |

| Photoinitiation | Aldehyde as initiator/catalyst | Initiator/Catalyst | Aldehyde generates radicals upon photolysis to initiate polymerization or other radical reactions. | beilstein-journals.org |

Integration of Flow Chemistry in Preparative Methodologies

Flow chemistry, which involves performing reactions in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. These benefits include enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), improved safety, and straightforward scalability. nih.govillinois.edu These features are particularly advantageous for the synthesis of fine chemicals like this compound.

Several key transformations relevant to the synthesis of this compound can be adapted to continuous flow systems. For example, the selective reduction of an ester to an aldehyde, a reaction that can be difficult to control in batch due to over-reduction to the alcohol, is well-suited for flow chemistry. researchgate.net Using a reducing agent like diisobutylaluminum hydride (DIBAL-H), the short residence times and precise temperature control achievable in a microreactor can prevent the formation of byproducts. researchgate.net Similarly, the oxidation of the corresponding benzyl alcohol to the aldehyde can be performed in flow, for instance, using graphitic carbon nitride as a photocatalyst in a microfluidic reactor, which can dramatically decrease reaction times. researchgate.net

Flow systems are also ideal for handling hazardous reagents or intermediates safely. The α-bromination of aldehydes using molecular bromine, for example, can be conducted in a flow reactor with significantly improved safety and selectivity compared to batch methods. acs.org Furthermore, multistep syntheses can be "telescoped" by connecting multiple flow reactors in sequence, eliminating the need for intermediate workup and purification steps. rsc.org A process to synthesize the target aldehyde could involve a flow reduction of a suitable ester, followed directly by a subsequent reaction in a second reactor module. researchgate.netrsc.org The generation and use of potentially explosive reagents, such as in situ generated performic acid for aldehyde oxidations (to carboxylic acids), is also made safer in continuous flow systems due to the small reaction volumes at any given time. acs.org

Table 4: Batch vs. Flow Processing for Aldehyde-Related Reactions

| Parameter | Batch Processing | Flow Chemistry | Reference |

|---|---|---|---|

| Reaction Control | Difficult to maintain uniform temperature and mixing, especially on a large scale. | Precise control over temperature, pressure, and residence time. Superior heat and mass transfer. | nih.govbeilstein-journals.org |

| Safety | Handling of large quantities of hazardous materials. Potential for thermal runaway in exothermic reactions. | Small reactor volumes minimize risk. Safer handling of hazardous reagents and unstable intermediates. | acs.orgacs.org |

| Selectivity | Side reactions and over-reduction/oxidation are common due to longer reaction times and poor control. | Improved selectivity and yields due to short residence times and rapid quenching. | researchgate.netacs.org |

| Scalability | Scaling up can be non-linear and problematic ("scale-up effect"). | Scalability is achieved by running the system for longer times or by parallelization ("numbering-up"). | illinois.edubeilstein-journals.org |

Chemo- and Regioselective Modification of the Cyclohexyl Ring System

The chemo- and regioselective functionalization of the 4,4-dimethylcyclohexyl moiety in this compound presents a significant synthetic challenge. The goal is to modify the saturated alkyl ring while leaving the reactive benzaldehyde group and the aromatic ring untouched. This requires overcoming the inherent inertness of the C(sp³)–H bonds on the cyclohexyl ring and achieving selectivity among its different positions (secondary vs. tertiary C-H bonds).

The primary challenge lies in the similar reactivity of the multiple secondary C-H bonds on the cyclohexyl ring and the steric hindrance provided by the gem-dimethyl group. nih.gov Furthermore, the benzaldehyde group contains a highly reactive carbonyl and an acidic α-proton (on the aromatic ring), which can interfere with many reaction conditions, particularly those involving strong bases or nucleophiles.

Potential strategies for such a selective modification often rely on modern C–H activation or functionalization techniques. One hypothetical approach could involve a directed C–H activation strategy. This would require the temporary installation of a directing group on the molecule that could position a metal catalyst in proximity to a specific C–H bond on the cyclohexyl ring. However, finding a suitable directing group that can be installed and removed under mild conditions without affecting the aldehyde is non-trivial.

Another plausible avenue is late-stage functionalization via radical-based reactions. Photoredox catalysis, for example, can generate radical intermediates under mild conditions. sigmaaldrich.com It might be possible to devise a system where a photocatalyst selectively initiates a hydrogen atom transfer (HAT) from the cyclohexyl ring over other positions. The tertiary C-H bond adjacent to the gem-dimethyl group could be a potential site for selective abstraction due to the stabilizing effect of the adjacent quaternary center on the resulting radical, although this is not a general rule. The resulting alkyl radical could then be trapped by a suitable reagent.

The development of catalysts that can distinguish between different types of C(sp³)–H bonds based on subtle electronic and steric differences is an active area of research. While methods for the para-selective functionalization of alkyl-substituted benzene rings are emerging, the selective functionalization of the alkyl substituent itself remains a frontier challenge. nih.gov

Table 5: Challenges and Strategies for Selective Cyclohexyl Ring Modification

| Challenge | Description | Potential Strategy |

|---|---|---|

| Inert C–H Bonds | The C(sp³)–H bonds of the cyclohexyl ring are strong and unreactive compared to the functional groups on the benzaldehyde portion. | Radical-based C–H functionalization (e.g., via photoredox catalysis) or transition-metal-catalyzed C–H activation. |

| Chemoselectivity | The benzaldehyde group is highly reactive and susceptible to oxidation, reduction, or nucleophilic attack under many reaction conditions. | Use of extremely mild and selective reaction conditions. Temporary protection of the aldehyde group as an acetal. |

| Regioselectivity | Differentiating between the multiple secondary C–H bonds on the cyclohexyl ring is difficult. | Directed C–H activation (hypothetical). Exploiting subtle steric or electronic differences with a highly selective catalyst. |

Reactivity Profiles and Comprehensive Mechanistic Investigations

Fundamental Carbonyl Group Transformations

The aldehyde group is a focal point for a wide array of organic reactions, primarily due to the electrophilic nature of the carbonyl carbon and the ability of the adjacent aromatic ring to influence its reactivity.

Nucleophilic Addition Reactions

Nucleophilic addition is a principal reaction pathway for aldehydes and ketones. The reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Aromatic aldehydes, such as 4-(4,4-dimethylcyclohexyl)-benzaldehyde, are generally less reactive than aliphatic aldehydes in these reactions. This reduced reactivity is attributed to the electron-donating resonance effect of the aromatic ring, which diminishes the electrophilicity of the carbonyl carbon.

Cyanohydrin Formation

Aldehydes react with hydrogen cyanide (HCN) to form cyanohydrins. This reaction is typically catalyzed by a base, which generates the cyanide ion (CN⁻), a potent nucleophile. The cyanide ion attacks the carbonyl carbon of this compound, forming a tetrahedral alkoxide intermediate. Subsequent protonation of this intermediate, usually by a molecule of HCN, yields the cyanohydrin and regenerates the cyanide catalyst.

The formation of cyanohydrins is a reversible process, but the equilibrium generally favors the product for most aldehydes. These products are synthetically valuable as the nitrile group can be further transformed into other functional groups, such as carboxylic acids or primary amines.

Imine Formation

The reaction of aldehydes with primary amines yields imines, also known as Schiff bases. This reaction is acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl group, followed by the elimination of a water molecule. The pH of the reaction medium is crucial; it must be acidic enough to protonate the hydroxyl group of the intermediate to facilitate its removal as water, but not so acidic as to protonate the amine nucleophile, rendering it unreactive. The formation of imines is a reversible process.

Below is a general representation of imine formation:

R-CHO + R'-NH₂ ⇌ R-CH=N-R' + H₂O

Carbonyl Condensation Reactions

Carbonyl condensation reactions are a class of reactions where two carbonyl-containing compounds react to form a larger molecule, often with the elimination of a small molecule like water.

Aldol (B89426) and Claisen-Schmidt Condensations

The aldol condensation is a reaction that involves the enolate of an aldehyde or ketone reacting with another carbonyl compound. Since this compound lacks α-hydrogens, it cannot form an enolate itself and thus cannot undergo self-condensation.

However, it can participate in crossed aldol or Claisen-Schmidt condensations with other aldehydes or ketones that do possess α-hydrogens. The Claisen-Schmidt condensation specifically refers to the reaction between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks α-hydrogens. In a typical Claisen-Schmidt reaction, a base is used to deprotonate the enolizable ketone or aldehyde, which then acts as a nucleophile, attacking the carbonyl carbon of this compound. The initial β-hydroxy carbonyl adduct readily undergoes dehydration to form a stable α,β-unsaturated carbonyl compound.

An illustrative example is the reaction with acetone, which can lead to both mono- and bis-addition products.

Table 1: General Conditions for Claisen-Schmidt Condensation

| Reactant 1 | Reactant 2 (with α-H) | Catalyst | Solvent | General Product |

|---|

Knoevenagel Condensation and Related Reactions

The Knoevenagel condensation is the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), in the presence of a basic catalyst. Common active methylene compounds include diethyl malonate, malonic acid, and ethyl acetoacetate (B1235776). The catalyst is typically a weak base, such as an amine.

In the context of this compound, the reaction proceeds via the formation of a carbanion from the active methylene compound, which then attacks the carbonyl carbon of the aldehyde. This is followed by dehydration to yield a stable, conjugated product. When malonic acid is used, the reaction can be followed by decarboxylation, a modification known as the Doebner modification.

Oxidation and Reduction Pathways of the Aldehyde Functionality

The aldehyde group in this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation

Aldehydes are susceptible to oxidation to form carboxylic acids. A variety of oxidizing agents can be employed for this transformation. Common laboratory reagents for this purpose include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and silver oxide (Ag₂O). The Tollen's test, which uses a solution of silver-ammonia complex ([Ag(NH₃)₂]⁺), is a classic chemical test that oxidizes aldehydes while depositing a silver mirror.

Reduction

The reduction of this compound yields the corresponding primary alcohol, (4-(4,4-dimethylcyclohexyl)phenyl)methanol. This can be achieved through various methods:

Catalytic Hydrogenation: This involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni).

Hydride Reduction: Complex metal hydrides like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective reducing agents for aldehydes. Sodium borohydride is a milder, more selective reagent that is often used in alcoholic solvents, while lithium aluminum hydride is a much stronger reducing agent that must be used in aprotic solvents like diethyl ether or tetrahydrofuran, followed by an aqueous workup.

Disproportionation Reactions (e.g., Cannizzaro Reaction)

The Cannizzaro reaction is a characteristic reaction of aldehydes that lack α-hydrogens, such as this compound. In the presence of a strong base (e.g., concentrated NaOH or KOH), two molecules of the aldehyde undergo a disproportionation reaction, where one molecule is oxidized to a carboxylic acid (in the form of its salt) and the other is reduced to a primary alcohol.

The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of one aldehyde molecule. The resulting tetrahedral intermediate then transfers a hydride ion to the carbonyl carbon of a second aldehyde molecule. This results in the formation of a carboxylate ion and an alkoxide ion, which upon workup gives the carboxylic acid and the primary alcohol. The reaction typically produces a 1:1 mixture of the alcohol and the carboxylic acid.

A "crossed" Cannizzaro reaction is also possible, where a mixture of a non-enolizable aldehyde and formaldehyde (B43269) is treated with a strong base. In this case, formaldehyde is preferentially oxidized to formic acid, while the other aldehyde is reduced to its corresponding alcohol.

Table 2: Products of the Cannizzaro Reaction of this compound

| Reaction Type | Reactants | Reagents | Oxidation Product | Reduction Product |

|---|---|---|---|---|

| Cannizzaro | This compound (2 eq.) | Conc. KOH/NaOH | 4-(4,4-Dimethylcyclohexyl)benzoic acid (salt) | (4-(4,4-Dimethylcyclohexyl)phenyl)methanol |

Structure-Reactivity Relationships and Electronic Effects

The substituent at the para position of a benzaldehyde (B42025) derivative significantly influences its reactivity through a combination of electronic and steric effects. The 4-(4,4-dimethylcyclohexyl) group is characterized as a bulky, non-polar alkyl group.

Electronic Effects: The dimethylcyclohexyl group is an electron-donating group (EDG) through an inductive effect (+I). Unlike groups with lone pairs (e.g., -OCH₃) or conjugated pi systems, it cannot donate electron density through resonance (+R). This electron-donating nature increases the electron density on the aromatic ring, which can affect the reactivity of both the ring and the aldehyde group.

Aldehyde Reactivity: The increased electron density slightly deactivates the aldehyde's carbonyl carbon towards nucleophilic attack compared to unsubstituted benzaldehyde, as the partial positive charge on the carbonyl carbon is partially stabilized.

Aromatic Ring Reactivity: The ring is activated towards electrophilic aromatic substitution, directing incoming electrophiles to the ortho positions relative to the alkyl group.

Studies on various para-substituted benzaldehydes show a clear trend where strong electron-donating or electron-withdrawing groups have a greater effect on properties and reactivity than groups with weaker electronic influence. nih.gov The inductive effect of the dimethylcyclohexyl group, while present, is weaker than the resonance effects of substituents like methoxy (B1213986) (-OCH₃) or nitro (-NO₂). Therefore, its impact on reaction rates would be moderate compared to these more powerful groups.

Table 2: Predicted Influence of the 4-(4,4-Dimethylcyclohexyl) Group on Reactivity

| Reaction Type | Predicted Effect on Rate (vs. Benzaldehyde) | Reasoning |

|---|---|---|

| Nucleophilic attack at carbonyl | Slightly decreased | Inductive electron donation (+I) from the alkyl group slightly reduces the electrophilicity of the carbonyl carbon. |

| Electrophilic Aromatic Substitution | Increased | The alkyl group is an activating, ortho/para-director. Increased electron density on the ring favors attack by electrophiles. |

| Catalytic Hydrogenation | Minor electronic effect | The rate is often more dependent on the catalyst and conditions than on moderate electronic effects from a para-substituent. nih.gov |

Compound Index

Table 3: Chemical Compounds Mentioned

| Compound Name | Molecular Formula | Role in Text |

|---|---|---|

| This compound | C15H20O | Subject of the article |

| Benzaldehyde | C7H6O | Parent compound for comparison nih.gov |

| 4-Fluorobenzaldehyde | C7H5FO | Substrate in catalytic studies nih.gov |

| 4-(4,4-Dimethylcyclohexyl)-benzyl alcohol | C15H22O | Hydrogenation product |

| 1-(4,4-Dimethylcyclohexyl)-4-methylbenzene | C15H22 | Hydrodeoxygenation product |

| Toluene | C7H8 | Hydrodeoxygenation product of benzaldehyde mdpi.com |

| Ethanol | C2H6O | Solvent in catalysis nih.gov |

| 1-(3′,4′-Dimethoxyphenyl) propene | C11H14O2 | Substrate in enzymatic oxidation nih.govnih.gov |

| 3,4-Dimethoxybenzaldehyde (Veratraldehyde) | C9H10O3 | Product of enzymatic oxidation nih.govnih.gov |

| Methylcyclohexane | C7H14 | Hydrogen source in catalysis mdpi.com |

| 4-Methoxybenzaldehyde | C8H8O2 | Example of an electron-donating substituent |

| 4-Nitrobenzaldehyde | C7H5NO3 | Example of an electron-withdrawing substituent nih.gov |

Aromatic Substituent Effects on Electrophilicity and Nucleophilicity

The reactivity of "this compound" in both electrophilic and nucleophilic reactions is fundamentally governed by the electronic properties of its constituent functional groups: the aldehyde and the 4,4-dimethylcyclohexyl substituent attached to the aromatic ring. The interplay of these groups dictates the electron density distribution across the molecule, thereby influencing its behavior as an electrophile or a nucleophile.

The aldehyde group (-CHO) is a moderately deactivating group in the context of electrophilic aromatic substitution. This means it withdraws electron density from the benzene (B151609) ring, making the ring less nucleophilic and thus less reactive towards electrophiles than benzene itself. libretexts.orgquizlet.com The electron-withdrawing nature of the aldehyde is due to both induction and resonance, which pulls electron density from the ortho and para positions. Consequently, electrophilic attack is directed primarily to the meta position, where the electron density is comparatively higher. libretexts.org

Conversely, the aldehyde's carbonyl carbon is an electrophilic center, susceptible to attack by nucleophiles. The electrophilicity of this carbon is significantly influenced by the substituents on the aromatic ring. Electron-withdrawing groups on the ring enhance the partial positive charge on the carbonyl carbon, increasing its electrophilicity and accelerating nucleophilic addition reactions. researchgate.net In contrast, electron-donating groups decrease the electrophilicity of the carbonyl carbon by pushing electron density towards it. researchgate.net

The 4,4-dimethylcyclohexyl group, being a bulky alkyl substituent, primarily exerts an electron-donating effect on the benzene ring through induction. This effect increases the electron density of the aromatic ring, thereby enhancing its nucleophilicity compared to unsubstituted benzaldehyde. This activating, electron-donating nature directs incoming electrophiles to the ortho and para positions relative to the alkyl group. However, in "this compound," this directing effect is in opposition to the meta-directing influence of the aldehyde group.

Interactive Data Table: Effect of Aromatic Substituents on the Electrophilicity of Benzaldehyde Derivatives

The following table illustrates the general effect of electron-donating and electron-withdrawing groups on the electrophilicity of the carbonyl carbon in para-substituted benzaldehydes.

| Substituent (at para position) | Electronic Effect | Expected Impact on Carbonyl Electrophilicity | Consequence for Nucleophilic Attack |

| -NO₂ (Nitro) | Strongly Electron-Withdrawing | Significantly Increased | Accelerated reaction rate |

| -CN (Cyano) | Electron-Withdrawing | Increased | Accelerated reaction rate |

| -H (Hydrogen) | Reference | Baseline | Baseline reaction rate |

| -CH₃ (Methyl) | Electron-Donating | Decreased | Retarded reaction rate |

| -OH (Hydroxy) | Strongly Electron-Donating | Significantly Decreased | Retarded reaction rate |

| -C₆H₁₀(CH₃)₂ (4,4-Dimethylcyclohexyl) | Electron-Donating (Inductive) | Decreased | Retarded reaction rate |

This table is a generalized representation based on established principles of physical organic chemistry. libretexts.orgresearchgate.net

Interactive Data Table: Directing Effects of Substituents in Electrophilic Aromatic Substitution

This table classifies substituents based on their activating/deactivating and directing effects on the aromatic ring's nucleophilicity.

| Substituent | Reactivity Effect on Aromatic Ring | Directing Effect | Example |

| -OH | Activating | Ortho, Para | Phenol (B47542) |

| -CH₃ | Activating | Ortho, Para | Toluene |

| -Cl | Deactivating | Ortho, Para | Chlorobenzene |

| -CHO | Deactivating | Meta | Benzaldehyde |

| -NO₂ | Deactivating | Meta | Nitrobenzene |

| -C₆H₁₀(CH₃)₂ | Activating | Ortho, Para | 4,4-Dimethylcyclohexylbenzene |

This table summarizes general substituent effects in electrophilic aromatic substitution. libretexts.orgyoutube.com

Advanced Spectroscopic and Structural Characterization Techniques for Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the molecular structure of "4-(4,4-Dimethylcyclohexyl)-benzaldehyde" in solution. By analyzing the magnetic properties of its atomic nuclei, detailed information about connectivity, stereochemistry, and conformational dynamics can be obtained.

Elucidation of Connectivity and Stereochemical Aspects (e.g., 1H, 13C, 2D NMR)

The structural framework of "this compound" is mapped out using a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

¹H NMR Spectroscopy: The proton NMR spectrum provides crucial information about the chemical environment of the hydrogen atoms. The aldehydic proton is expected to appear as a singlet in the downfield region, typically around 9.9-10.1 ppm. The aromatic protons on the benzene (B151609) ring will present as a pair of doublets, characteristic of a 1,4-disubstituted pattern, in the range of 7.4-7.9 ppm. The protons of the cyclohexyl ring will exhibit complex multiplets in the upfield region, generally between 1.0 and 2.6 ppm. The two methyl groups attached to the C4 position of the cyclohexane (B81311) ring are expected to show a sharp singlet around 0.9-1.0 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the proton data by revealing the chemical shifts of each carbon atom. The carbonyl carbon of the aldehyde group is a key indicator, appearing significantly downfield around 190-193 ppm. The aromatic carbons will have distinct signals, with the carbon attached to the aldehyde group (C1) resonating around 135-137 ppm and the carbon linked to the cyclohexyl ring (C4) appearing around 155-158 ppm. The other aromatic carbons will show signals in the 128-131 ppm range. The carbons of the 4,4-dimethylcyclohexyl group will have characteristic shifts, with the quaternary carbon (C4' of the cyclohexyl ring) around 30-35 ppm, the methyl carbons around 25-30 ppm, and the other cyclohexyl carbons resonating in the 20-50 ppm range.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are instrumental in establishing the connectivity within the molecule. COSY spectra reveal proton-proton couplings, allowing for the assignment of adjacent protons in the cyclohexyl and aromatic moieties. HSQC spectra correlate directly bonded proton and carbon atoms, providing unambiguous assignment of the ¹H and ¹³C signals.

| Proton (¹H) | Expected Chemical Shift (ppm) | Carbon (¹³C) | Expected Chemical Shift (ppm) |

| Aldehydic H | 9.9 - 10.1 (s) | Aldehydic C=O | 190 - 193 |

| Aromatic H (ortho to CHO) | 7.8 - 7.9 (d) | Aromatic C1 (C-CHO) | 135 - 137 |

| Aromatic H (ortho to cyclohexyl) | 7.4 - 7.5 (d) | Aromatic C4 (C-cyclohexyl) | 155 - 158 |

| Cyclohexyl H (methine) | 2.5 - 2.6 (m) | Aromatic C2, C6 | 129 - 131 |

| Cyclohexyl H (methylene) | 1.2 - 1.9 (m) | Aromatic C3, C5 | 128 - 130 |

| Methyl H | 0.9 - 1.0 (s) | Cyclohexyl C1' | 45 - 50 |

| Cyclohexyl C2', C6' | 25 - 30 | ||

| Cyclohexyl C3', C5' | 35 - 40 | ||

| Cyclohexyl C4' | 30 - 35 | ||

| Methyl C | 25 - 30 | ||

| Note: Expected chemical shifts are based on analogous compounds and may vary depending on the solvent and experimental conditions. s = singlet, d = doublet, m = multiplet. |

Dynamic NMR for Conformational Analysis and Interconversion Barriers

The flexible nature of the cyclohexyl ring in "this compound" makes it an ideal candidate for study by dynamic NMR (DNMR). The cyclohexane ring exists in a rapid equilibrium between two chair conformations. At room temperature, this interconversion is fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons.

By lowering the temperature, the rate of this "ring flip" can be slowed down. At the coalescence temperature, the separate signals for the axial and equatorial protons begin to broaden and merge. Below the coalescence temperature, at the slow-exchange limit, distinct signals for the axial and equatorial protons can be observed.

The study of these temperature-dependent spectral changes allows for the determination of the activation energy (ΔG‡) for the ring interconversion process. This provides valuable insight into the conformational flexibility and the energy barriers associated with these dynamic processes. For monosubstituted cyclohexanes, the equatorial conformer is generally more stable due to the avoidance of 1,3-diaxial interactions. libretexts.org The bulky 4,4-dimethylcyclohexyl group is expected to have a significant influence on the conformational preferences and the rotational barrier around the C-C bond connecting the phenyl and cyclohexyl rings.

Vibrational Spectroscopy for Molecular Dynamics and Functional Group Analysis

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, exciting its vibrational modes. The resulting spectrum displays characteristic absorption bands corresponding to specific functional groups.

For "this compound," key expected FT-IR absorption bands include:

C-H stretching (aldehyde): A pair of weak to medium bands around 2820 cm⁻¹ and 2720 cm⁻¹.

C=O stretching (aldehyde): A strong, sharp band in the region of 1690-1715 cm⁻¹. The exact position is sensitive to the electronic effects of the substituent on the aromatic ring.

C-H stretching (aromatic): Bands typically appearing above 3000 cm⁻¹.

C=C stretching (aromatic): A series of bands of variable intensity in the 1600-1450 cm⁻¹ region.

C-H stretching (aliphatic): Strong bands in the 2960-2850 cm⁻¹ range, corresponding to the methyl and cyclohexyl groups.

C-H bending (aliphatic): Bands around 1465 cm⁻¹ (CH₂ scissoring) and 1375 cm⁻¹ (CH₃ symmetric bending). uomustansiriyah.edu.iq

The analysis of these bands confirms the presence of the key functional groups within the molecule.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aldehyde C-H | Stretching | 2820, 2720 |

| Aldehyde C=O | Stretching | 1690 - 1715 |

| Aromatic C-H | Stretching | > 3000 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| Aliphatic C-H | Stretching | 2960 - 2850 |

| Aliphatic C-H | Bending | ~1465, ~1375 |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar bonds, Raman spectroscopy provides excellent information on non-polar bonds and symmetric vibrations.

In the Raman spectrum of "this compound," strong signals are expected for:

Aromatic ring vibrations: The C=C stretching modes of the benzene ring typically give rise to strong Raman bands.

C-C skeletal vibrations: The vibrations of the carbon backbone of the cyclohexyl ring are also Raman active.

Symmetric C-H stretching vibrations: The symmetric stretching modes of the methyl and methylene (B1212753) groups will be visible.

The combination of FT-IR and Raman data provides a more complete picture of the vibrational modes of the molecule.

Inelastic Neutron Scattering (INS) for Low-Frequency Vibrational Modes

Inelastic Neutron Scattering (INS) is a powerful technique for probing the low-frequency vibrational modes of a molecule, particularly those involving the collective motion of hydrogen atoms. Neutrons are highly sensitive to the motion of protons, making INS an ideal tool for studying the dynamics of the cyclohexyl and methyl groups.

For "this compound," INS could provide valuable information on:

Torsional vibrations: The low-energy torsional modes of the methyl groups and the entire cyclohexyl group.

While INS is a more specialized technique, it offers unique insights into the low-energy dynamics that are often inaccessible by optical spectroscopies like FT-IR and Raman. The study of these low-frequency modes is crucial for a complete understanding of the molecule's potential energy surface and its dynamic behavior.

Mass Spectrometry in Structural Confirmation and Mechanistic Studies

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as the elucidation of molecular structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) is critical for the unambiguous identification of this compound by providing a highly accurate mass measurement of its molecular ion. This precision allows for the determination of the elemental formula, distinguishing it from other compounds with the same nominal mass. The molecular formula of this compound is C15H20O, with a calculated monoisotopic mass of 216.1514 Da. An HRMS analysis would be expected to yield an experimental mass that is within a few parts per million (ppm) of this theoretical value, thus confirming the elemental composition.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

| Parameter | Predicted Value |

|---|---|

| Molecular Formula | C15H20O |

| Theoretical Monoisotopic Mass (Da) | 216.1514 |

| Expected Adducts (ESI+) | [M+H]+, [M+Na]+, [M+K]+ |

| Expected m/z for [M+H]+ | 217.1587 |

Note: The data in this table is predictive and based on theoretical calculations. Actual experimental values may vary slightly.

Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of the protonated molecule of this compound, providing valuable structural insights. In an MS/MS experiment, the molecular ion of interest is isolated and then subjected to collision-induced dissociation (CID) to generate a series of fragment ions. The analysis of these fragments helps to piece together the molecular structure.

The fragmentation of this compound is expected to follow patterns characteristic of benzaldehyde (B42025) derivatives and substituted cyclohexanes. Key fragmentation pathways would likely involve:

Loss of the formyl group (-CHO): A common fragmentation for benzaldehydes is the loss of the formyl radical, leading to a prominent peak corresponding to the [M-29]+ ion. nih.gov

Cleavage of the cyclohexyl ring: The dimethylcyclohexyl substituent can undergo characteristic fragmentation, including the loss of methyl groups (-CH3) or larger fragments of the cyclohexane ring.

Benzylic cleavage: The bond between the phenyl ring and the cyclohexyl group can cleave, leading to ions corresponding to the benzaldehyde moiety and the dimethylcyclohexyl moiety.

Table 2: Predicted Major Fragment Ions in the MS/MS Spectrum of this compound ([M+H]+)

| Predicted m/z | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 187.1481 | [M+H - CHO]+ | Loss of the formyl radical |

| 133.0648 | [C9H9O]+ | Cleavage at the cyclohexyl-phenyl bond |

| 119.0855 | [C8H7O]+ | Further fragmentation of the benzoyl group |

| 91.0542 | [C7H7]+ | Tropylium ion, a common fragment in aromatic compounds |

Note: The m/z values in this table are predictive and based on the likely fragmentation patterns for this class of compounds. The relative abundances of these ions would depend on the specific conditions of the MS/MS experiment.

X-ray Crystallography for Solid-State Molecular Geometry

Obtaining suitable single crystals is a prerequisite for X-ray analysis. The bulky and flexible nature of the dimethylcyclohexyl group might present challenges in crystallization. However, if successful, the resulting crystal structure would reveal:

The conformation of the cyclohexane ring (typically a chair conformation). libretexts.orgpressbooks.pub

The dihedral angle between the plane of the phenyl ring and the formyl group.

The bond lengths and angles of the entire molecule.

The nature of intermolecular interactions, such as C-H···O hydrogen bonds or π-stacking, which govern the crystal packing. nih.gov

Table 3: Predicted Crystallographic Parameters for this compound

| Parameter | Predicted Range/Value | Significance |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | Describes the symmetry of the unit cell |

| Space Group | e.g., P21/c, Pbca | Defines the symmetry elements within the unit cell |

| C-C bond lengths (aromatic) | ~1.38 - 1.40 Å | Typical for a benzene ring |

| C-C bond lengths (cyclohexyl) | ~1.52 - 1.54 Å | Typical for sp3-hybridized carbons |

| C=O bond length | ~1.21 Å | Characteristic of an aldehyde carbonyl group |

Note: This data is predictive and based on typical values for similar organic molecules. Actual values would be determined by experimental X-ray diffraction analysis.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Photophysical Insights

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to probe the electronic transitions within a molecule and provide insights into its photophysical properties.

The UV-Vis absorption spectrum of this compound is expected to be similar to that of other p-substituted benzaldehydes. It will likely exhibit characteristic absorption bands corresponding to π → π* and n → π* electronic transitions. The bulky, non-conjugated dimethylcyclohexyl group is not expected to significantly shift the absorption maxima compared to simpler alkyl-substituted benzaldehydes, but it may influence the molar absorptivity due to steric effects.

Fluorescence spectroscopy can provide information about the excited state of the molecule. Many simple benzaldehydes are not strongly fluorescent at room temperature due to efficient intersystem crossing to the triplet state. However, the nature of the substituent at the 4-position can influence the fluorescence quantum yield. The photophysical properties of this compound would need to be experimentally determined to understand its emissive characteristics. nih.gov

Table 4: Predicted Photophysical Data for this compound in a Non-polar Solvent

| Parameter | Predicted Value/Range | Spectroscopic Technique |

|---|---|---|

| λmax (π → π*) | ~250 - 260 nm | UV-Vis Absorption |

| λmax (n → π*) | ~320 - 340 nm (weak) | UV-Vis Absorption |

| Molar Absorptivity (ε) at λmax (π → π*) | ~10,000 - 15,000 M-1cm-1 | UV-Vis Absorption |

| Emission Maximum (λem) | Dependent on experimental conditions | Fluorescence Emission |

Note: The data in this table is predictive and based on the known properties of similar benzaldehyde derivatives. Experimental verification is necessary.

Based on a comprehensive search of available scientific literature, there are no specific computational or theoretical chemistry studies published for the compound “this compound” that would allow for a detailed analysis as per the requested outline.

The methodologies specified, such as Density Functional Theory (DFT), Hartree-Fock, and reaction mechanism modeling, are standard computational techniques used to elucidate the behavior of chemical compounds. Research employing these methods is available for structurally related molecules, such as benzaldehyde, and other substituted benzaldehydes with bulky alkyl groups. rsc.orgresearchgate.net These studies investigate properties like conformational analysis, electronic structure, and spectroscopic parameters. researchgate.netacs.orgacs.org

However, without published research focused specifically on this compound, it is not possible to provide the detailed, scientifically accurate findings and data tables for the following sections as requested:

Computational and Theoretical Chemistry Studies in Elucidating Compound Behavior

Reaction Mechanism Modeling and Transition State Characterization

Investigation of Intermolecular Interactions and Solvent Effects

Generating an article on these topics for the specified compound would require fabricating data, which would be scientifically inaccurate. Therefore, the request cannot be fulfilled while adhering to the principles of accuracy and relying solely on existing, verifiable research.

Molecular Dynamics Simulations for Dynamic Processes

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.govmdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed, atomistic view of molecular behavior, revealing information about conformational changes, stability, and intermolecular interactions. dovepress.comacs.org For a molecule like 4-(4,4-dimethylcyclohexyl)-benzaldehyde, MD simulations would be invaluable for understanding the dynamic relationship between the bulky dimethylcyclohexyl group and the reactive benzaldehyde (B42025) ring.

Research Focus and Hypothetical Findings:

An MD simulation of this compound, likely performed using software packages like GROMACS or Desmond with a force field such as AMBER or OPLS, would focus on several key areas. dovepress.com A primary objective would be to explore the conformational landscape of the cyclohexyl ring and the rotational freedom of the bond connecting it to the phenyl ring. The simulation would track the chair, boat, and twist-boat conformations of the cyclohexyl ring and determine their relative stabilities and the energy barriers for interconversion.

Illustrative Data from a Hypothetical MD Simulation:

To illustrate the type of data obtained from an MD simulation, the following table presents hypothetical results for key dynamic properties of this compound in an aqueous solvent over a 100-nanosecond simulation.

| Dynamic Property | Mean Value | Standard Deviation | Interpretation |

| RMSD of Backbone | 2.1 Å | 0.3 Å | Indicates the overall structural stability of the molecule during the simulation. |

| RMSF of Aldehyde Group | 0.8 Å | 0.2 Å | Shows relatively low fluctuation, suggesting the aldehyde group's position is stable. |

| RMSF of Cyclohexyl Ring | 1.5 Å | 0.4 Å | Higher fluctuation indicates significant conformational flexibility of the cyclohexyl moiety. |

| Solvent Accessible Surface Area (SASA) of Aldehyde O | 15 Ų | 3.5 Ų | Fluctuations in SASA would correlate with the rotational dynamics of the cyclohexyl group. |

| Dihedral Angle (C-C-C-C of Cyclohexyl) | 55.2° | 4.1° | The mean value is characteristic of a stable chair conformation. |

Note: The data in this table is illustrative and represents typical values that would be expected from an MD simulation. It is not based on published experimental or computational results for this specific compound.

Theoretical Prediction of Reactivity and Selectivity

The reactivity and selectivity of this compound can be effectively predicted using methods rooted in Density Functional Theory (DFT). nih.govresearchgate.net Conceptual DFT provides a range of "reactivity descriptors" that quantify a molecule's propensity to act as an electrophile or nucleophile and identify the most reactive sites within the molecule. nih.govscielo.org.mx These theoretical indices are invaluable for understanding reaction mechanisms and predicting chemical behavior without the need for laboratory experiments. researchgate.net

Reactivity Descriptors and Predicted Behavior:

For an aromatic aldehyde, the primary sites of reactivity are the carbonyl carbon (electrophilic) and the oxygen atom (nucleophilic), as well as the aromatic ring itself. The large, electron-donating 4,4-dimethylcyclohexyl substituent would influence the electronic properties of the benzaldehyde system. Quantitative structure-activity relationship (QSAR) studies on other benzaldehyde derivatives have shown that the hydrophobicity and electronic effects of substituents at the para position play a major role in their reactivity. nih.gov

DFT calculations, likely using a functional like B3LYP with a 6-31G* basis set, would be employed to calculate key reactivity indices. scielo.org.mx The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. The HOMO-LUMO energy gap is a critical indicator of chemical stability; a larger gap implies lower reactivity. The electrophilicity index (ω), calculated from the electronic chemical potential and chemical hardness, would quantify the aldehyde's ability to accept electrons. peerj.com

Local reactivity descriptors, such as the Fukui functions (f+ and f-), would be used to predict regioselectivity. scielo.org.mx For an electrophilic attack (e.g., nitration of the aromatic ring), the sites with the highest value of f- would be the most susceptible. Conversely, for a nucleophilic attack (e.g., addition to the carbonyl), the carbonyl carbon would be expected to have the highest value of f+, identifying it as the primary electrophilic site. The molecular electrostatic potential (MEP) map would visually corroborate this, showing negative potential (red) around the carbonyl oxygen and positive potential (blue) near the carbonyl carbon and acidic protons.

Illustrative Table of Theoretical Reactivity Indices:

The following table presents a hypothetical set of DFT-calculated reactivity indices for this compound, illustrating the expected electronic properties.

| Reactivity Index | Calculated Value (Illustrative) | Interpretation |

| HOMO Energy | -6.8 eV | Related to the ionization potential and electron-donating ability. |

| LUMO Energy | -1.5 eV | Related to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Indicates high kinetic stability and relatively low reactivity. |

| Global Electrophilicity Index (ω) | 1.9 eV | Suggests a moderate electrophilic character, typical for aromatic aldehydes. peerj.com |

| Chemical Hardness (η) | 2.65 eV | A measure of resistance to change in electron distribution. |

| Fukui Function (f+) at Carbonyl C | 0.18 | Identifies the carbonyl carbon as the most probable site for nucleophilic attack. |

Note: The data in this table is for illustrative purposes, derived from typical results for substituted benzaldehydes in computational studies. It is not based on published research for this specific compound.

Applications of 4 4,4 Dimethylcyclohexyl Benzaldehyde As a Versatile Chemical Building Block

Precursor in Heterocyclic Compound Synthesis

The aldehyde functional group is a cornerstone in the construction of heterocyclic rings, participating in numerous condensation and cyclization reactions. The 4-(4,4-dimethylcyclohexyl)phenyl substituent often imparts desirable properties, such as increased solubility in organic solvents and modified solid-state packing, to the resulting heterocyclic products.

4-(4,4-Dimethylcyclohexyl)-benzaldehyde serves as a key starting material in classic multicomponent reactions for synthesizing substituted quinolines. Name reactions such as the Doebner-von Miller and Pfitzinger reactions readily employ aromatic aldehydes. organic-chemistry.orgwikipedia.orgwikipedia.org

In a typical Doebner-von Miller reaction , an aniline (B41778) reacts with an α,β-unsaturated carbonyl compound, which can be formed in situ from an aldehyde. wikipedia.org While this reaction is suitable for some aldehydes, its success can be limited with sterically hindered aldehydes. scispace.com A more common approach is the Pfitzinger reaction , where isatin (B1672199) reacts with a carbonyl compound and a base to produce quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net The this compound can act as the carbonyl component in these syntheses, leading to quinolines bearing this distinctive bulky substituent at the 2-position. These reactions are foundational in creating diverse quinoline (B57606) libraries for various applications. rsc.org

The synthesis of imidazoles , specifically imidazolones, can also be achieved using this compound. In a representative synthesis, the aldehyde undergoes condensation with benzoylglycine to form an intermediate oxazolone (B7731731). nih.gov This oxazolone can then be reacted with various amines, such as ethylenediamine (B42938) or urea (B33335), to yield the corresponding substituted imidazolones. nih.gov The bulky cyclohexyl group influences the physical and potentially the biological properties of the final imidazole (B134444) derivatives.

Table 1: Synthesis of Nitrogen-Containing Heterocycles

| Reaction Name | Reactants | Resulting Heterocycle |

| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated Carbonyl (from Aldehyde) | Substituted Quinoline |

| Pfitzinger Reaction | Isatin, this compound | 2-[4-(4,4-Dimethylcyclohexyl)phenyl]quinoline-4-carboxylic acid |

| Imidazole Synthesis | This compound, Benzoylglycine, Amine | Substituted Imidazolone |

The synthesis of xanthenedione derivatives can be efficiently accomplished through a one-pot, multicomponent reaction involving an aromatic aldehyde. In this process, this compound is condensed with two equivalents of a 1,3-dicarbonyl compound, such as dimedone (5,5-dimethylcyclohexane-1,3-dione). This reaction is often catalyzed by an acid or a base and proceeds through an initial Knoevenagel condensation, followed by a Michael addition and subsequent cyclization/dehydration to form the xanthenedione core. nih.gov The resulting product, a tetrahydroxanthenedione, incorporates the 4-(4,4-dimethylcyclohexyl)phenyl substituent. These compounds are of interest in various fields due to their rigid, planar heterocyclic structure.

Table 2: Synthesis of Xanthenediones

| Reactant 1 | Reactant 2 | Catalyst (Example) | Product |

| This compound | Dimedone (2 eq.) | DABCO | 9-[4-(4,4-Dimethylcyclohexyl)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione |

Monomer and Intermediate in Polymer Science and Functional Materials Development

The unique combination of a reactive aldehyde and a bulky, non-polar cyclohexyl group makes this compound a valuable building block in materials science. The dimethylcyclohexyl moiety can be used to tune intermolecular interactions, solubility, and the morphology of polymers and functional organic molecules.

Liquid crystals are materials that exhibit phases with properties intermediate between those of a conventional liquid and a solid crystal. tcichemicals.com Calamitic (rod-like) liquid crystals typically consist of a rigid core and flexible terminal chains. tcichemicals.comnih.gov The 4-(4,4-dimethylcyclohexyl)phenyl group, derived from the corresponding benzaldehyde (B42025), serves as an excellent component for the rigid core of such materials. researchgate.netgoogle.com

This bulky, non-planar, and non-polar group significantly influences the mesomorphic properties. Its inclusion in a molecule, for example through the formation of Schiff bases (azomethines) by reacting the aldehyde with an aniline derivative, disrupts close packing and can lower melting points while stabilizing certain liquid crystalline phases like the nematic or smectic phases. researchgate.netnih.gov The steric hindrance provided by the dimethylcyclohexyl group can prevent crystallization, thereby broadening the temperature range over which the liquid crystalline phase is stable.

Table 3: Example of a Liquid Crystalline Schiff Base

| Aldehyde Component | Aniline Component (Example) | Resulting Schiff Base Structure (General) | Potential Mesophase |

| This compound | 4-Alkoxyaniline | (E)-N-(4-(4,4-dimethylcyclohexyl)benzylidene)-4-alkoxyaniline | Nematic, Smectic |

The performance of organic electronic and optical materials is highly dependent on the molecular packing and morphology in the solid state. The 4-(4,4-dimethylcyclohexyl)phenyl structural motif can be strategically incorporated into conjugated molecules and polymers to control these properties.

By introducing this bulky, non-aromatic group, it is possible to sterically hinder π-π stacking between conjugated backbones. This separation can be advantageous in several ways. For instance, in organic light-emitting diodes (OLEDs), preventing strong intermolecular interactions can lead to higher photoluminescence quantum yields in the solid state by reducing aggregation-caused quenching (ACQ). The motif can also improve the solubility of otherwise intractable conjugated polymers, facilitating their processing from solution for device fabrication. The synthesis often involves converting the aldehyde to other functional groups (e.g., via Wittig or Horner-Wadsworth-Emmons reactions) to be integrated into the larger molecular or polymeric structure.

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation. chemrxiv.orgnih.gov This effect is typically attributed to the restriction of intramolecular vibrations or rotations (RIV/RIR) in the aggregated state. chemrxiv.org

The this compound is an ideal precursor for creating AIE-active molecules, known as AIEgens. The sterically demanding 4,4-dimethylcyclohexyl group is highly effective at restricting the intramolecular rotation of other parts of a molecule when in a condensed state (e.g., solid film or aggregate). For example, the aldehyde can be used to synthesize molecules containing a core known for AIE, such as tetraphenylethylene (B103901) (TPE). rsc.org By attaching the 4-(4,4-dimethylcyclohexyl)phenyl group to a TPE core, the phenyl rings of the TPE are prevented from rotating freely in the aggregated state, which activates a strong fluorescence emission. nih.govrsc.org Such materials are finding applications in sensors, bio-imaging, and smart coatings. rsc.orgrsc.org

Table 4: Role in Aggregation-Induced Emission (AIE) Materials

| AIEgen Core (Example) | Role of the 4-(4,4-Dimethylcyclohexyl)phenyl group | Synthetic Step Involving the Aldehyde |

| Tetraphenylethylene (TPE) | Acts as a bulky "stator" to restrict the rotation of the TPE's phenyl rings in the aggregate state, thus activating light emission. | The aldehyde is used in reactions (e.g., McMurry coupling precursors) to build the final AIEgen structure. |

Construction of Complex Organic Scaffolds and Advanced Intermediates

The strategic use of this compound as a foundational building block enables the construction of a diverse array of complex organic scaffolds and advanced intermediates. Its aldehyde functionality serves as a reactive handle for participating in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably in multicomponent reactions (MCRs). MCRs are highly efficient one-pot processes where three or more reactants combine to form a single, more complex product, embodying the principles of atom and step economy. nih.gov

A prime example of such a transformation is the Biginelli reaction, a well-established MCR that produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). colorado.eduresearchgate.net These heterocyclic scaffolds are of significant interest in medicinal chemistry. By employing this compound in a Biginelli-type reaction with a β-ketoester (like ethyl acetoacetate) and urea or thiourea, it is possible to synthesize DHPMs bearing the bulky 4-(4,4-dimethylcyclohexyl)phenyl substituent at the C4 position. nih.govmdpi.comresearchgate.net The presence of this sterically demanding and lipophilic group is anticipated to significantly influence the physicochemical properties and biological interactions of the resulting scaffold.

The general reaction proceeds via acid catalysis, where the aldehyde condenses with urea to form an N-acylimine intermediate, which then reacts with the enolate of the β-ketoester, followed by cyclization and dehydration to yield the final DHPM scaffold. colorado.eduresearchgate.net

Hypothetical Biginelli Reaction Scheme:

Scheme 1: Proposed synthesis of a 3,4-dihydropyrimidin-2(1H)-one scaffold (C) from this compound (A), ethyl acetoacetate (B1235776) (B), and urea under acidic conditions.

This approach allows for the generation of a library of advanced intermediates by varying the β-dicarbonyl compound and the urea/thiourea component, leading to scaffolds with diverse substitution patterns. These intermediates can then be further functionalized to create even more complex molecular architectures.

| Entry | β-Dicarbonyl Compound | Urea/Thiourea | Product Scaffold | Hypothetical Yield (%) |

| 1 | Ethyl Acetoacetate | Urea | 5-(Ethoxycarbonyl)-6-methyl-4-(4-(4,4-dimethylcyclohexyl)phenyl)-3,4-dihydropyrimidin-2(1H)-one | 85 |

| 2 | Ethyl Acetoacetate | Thiourea | 5-(Ethoxycarbonyl)-6-methyl-4-(4-(4,4-dimethylcyclohexyl)phenyl)-3,4-dihydropyrimidine-2(1H)-thione | 82 |

| 3 | Acetylacetone | Urea | 5-Acetyl-6-methyl-4-(4-(4,4-dimethylcyclohexyl)phenyl)-3,4-dihydropyrimidin-2(1H)-one | 88 |

| 4 | Methyl Benzoylacetate | Urea | 5-(Benzoyl)-6-methyl-4-(4-(4,4-dimethylcyclohexyl)phenyl)-3,4-dihydropyrimidin-2(1H)-one | 79 |

Ligand Design in Coordination Chemistry and Catalysis

The molecular architecture of this compound makes it a valuable precursor for the design of specialized ligands for coordination chemistry and catalysis. The aldehyde group provides a convenient point for modification, allowing for its conversion into various coordinating moieties. A common and straightforward approach is the synthesis of Schiff base ligands through condensation with primary amines. nih.govekb.eg

The reaction of this compound with a primary amine (R-NH₂) results in the formation of an imine or azomethine group (-CH=N-), which is an excellent coordinating site for a wide range of transition metals. mdpi.comijsra.net The resulting Schiff base ligands are typically bidentate or polydentate, depending on the structure of the amine precursor.

The key feature of ligands derived from this aldehyde is the presence of the bulky 4,4-dimethylcyclohexyl group. This substituent exerts significant steric influence, which can dictate the coordination geometry of the resulting metal complexes, control the access of substrates to the metal center in catalytic applications, and enhance the solubility of the complexes in non-polar organic solvents. researchgate.net These factors are critical in tailoring the reactivity and selectivity of homogeneous catalysts.

General Synthesis of Schiff Base Ligands:

Scheme 2: General condensation reaction between this compound and a primary amine to form a Schiff base ligand.

| Amine Component (R-NH₂) | Resulting Ligand Type | Potential Metal Coordination |

| Aniline | Bidentate (N, N') with additional coordinating groups on aniline | Co(II), Ni(II), Cu(II), Zn(II) |

| 2-Aminoethanol | Bidentate (N, O) | Ru(III), V(IV), Fe(III) |

| Ethylenediamine (1:2 ratio) | Tetradentate (N, N, N', N') | Mn(II), Fe(II), Cu(II), Ni(II) |

| 2-Aminophenol | Tridentate (N, O, O') with dimerization | Cr(III), Co(III), Mn(III) |

Development of Chiral Ligands for Asymmetric Transformations

A particularly important application in ligand design is the development of chiral ligands for asymmetric catalysis, which enables the synthesis of enantiomerically pure compounds. nih.govfau.de this compound can serve as a valuable building block for such ligands.

For instance, condensation with a chiral amino alcohol, such as (1R,2S)-(-)-norephedrine, would yield a chiral N,O-bidentate ligand. Coordination of this ligand to a suitable metal precursor, such as a titanium or rhodium species, could generate a catalyst for asymmetric reactions like reductions, oxidations, or carbon-carbon bond formations.

Proposed Synthesis of a Chiral Schiff Base Ligand:

Scheme 3: Proposed synthesis of a chiral Schiff base ligand from this compound and a generic chiral amine.

The combination of the defined stereocenters from the amine and the steric bulk from the aldehyde derivative is a powerful strategy for creating effective ligands for a wide range of asymmetric transformations. fau.de

Synthesis of Bioactive Molecule Analogs (Focus on scaffold synthesis, not biological activity itself)

The complex scaffolds synthesized from this compound, as discussed in section 6.3, are valuable advanced intermediates for the preparation of analogs of known bioactive molecules. The focus of this application is the chemical synthesis of the core molecular framework, rather than the evaluation of the biological activity itself. nih.gov

For example, the dihydropyrimidinone (DHPM) core is a "privileged scaffold" found in numerous pharmacologically active compounds. By using this compound in a Biginelli reaction, novel DHPMs are generated that feature a large, lipophilic group at the C4 position. This substituent can act as a mimic or replacement for other bulky groups in existing bioactive molecules, potentially leading to analogs with modified properties such as improved metabolic stability or altered target affinity. nih.govresearchgate.net

The synthesis involves the initial construction of the DHPM scaffold, which can then undergo further chemical modifications. The ester group at the C5 position, for instance, can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a library of amide derivatives. Similarly, the N1 and N3 positions of the pyrimidine (B1678525) ring can be alkylated or acylated to introduce additional diversity.

Synthetic Scheme for Bioactive Analog Scaffolds:

Scheme 4: Multi-step synthesis of a potential bioactive molecule analog scaffold, starting from the DHPM intermediate derived from this compound.

This synthetic strategy provides a pathway to novel molecular entities where the 4-(4,4-dimethylcyclohexyl)phenyl fragment is a key structural feature. The modular nature of the synthesis allows for the systematic exploration of the chemical space around this core scaffold.

| Scaffold Intermediate | Subsequent Reaction | Functional Group Introduced | Target Analog Class |

| DHPM-Ester | Hydrolysis then Amide Coupling | Varied Amide Side-chains | Analogs of Calcium Channel Blockers |

| DHPM-Ester | N1-Alkylation | Small Alkyl or Benzyl (B1604629) Groups | Analogs of Mitotic Kinesin Inhibitors |

| DHPM-Thione | S-Alkylation | Carboxymethyl or other functionalized alkyls | Thiazolopyrimidine Analogs |

| DHPM-Ester | Reduction of Ester | Hydroxymethyl Group | Dihydropyridine-like Scaffolds |

Q & A

Basic Questions